Product packaging for 6-cyclopropylpiperidine-2,4-dione(Cat. No.:CAS No. 1104202-34-7)

6-cyclopropylpiperidine-2,4-dione

Cat. No.: B6284517
CAS No.: 1104202-34-7
M. Wt: 153.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Piperidine-2,4-dione Scaffold in Heterocyclic Chemistry

The piperidine-2,4-dione structure is a member of the piperidinedione family, which are nitrogen-containing six-membered heterocyclic rings (azaheterocycles) featuring two ketone functional groups. researchgate.netnih.gov These scaffolds are of considerable interest in medicinal chemistry and synthetic organic chemistry. researchgate.net

The history of the piperidinedione scaffold is closely linked to its isomer, glutarimide (B196013) (piperidine-2,6-dione). Initially synthesized in the early 20th century from glutaric acid, glutarimide was first appreciated for its utility in chemical synthesis. wikipedia.org Its pharmacological relevance dramatically came to light with the introduction of thalidomide (B1683933) in the 1950s. wikipedia.orgtaylorandfrancis.com Marketed as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal but also spurred intensive research into the activities of the glutarimide core. wikipedia.orgtaylorandfrancis.com

This research led to a renaissance for thalidomide and the development of second-generation analogs, known as immunomodulatory drugs (IMiDs) like lenalidomide. These compounds were found to exert their effects by binding to a protein called cereblon (CRBN), marking a significant milestone in understanding the molecular pharmacology of glutarimides. wikipedia.orgtaylorandfrancis.com Other glutarimide derivatives of historical note include glutethimide, a sedative later discontinued (B1498344) due to abuse potential, and cycloheximide, a protein synthesis inhibitor widely used as a tool in laboratory research. wikipedia.orgacs.org The evolution from a simple synthetic building block to a core component of targeted therapeutics illustrates the enduring importance of this heterocyclic system.

Table 1: Key Glutarimide Derivatives and their Significance

Compound Chemical Family Primary Significance/Application
Thalidomide Glutarimide Initially a sedative; now used in treating multiple myeloma and erythema nodosum leprosum. wikipedia.orgtaylorandfrancis.com
Lenalidomide Glutarimide An immunomodulatory drug (IMiD) used for multiple myeloma and other cancers; an analog of thalidomide with a more favorable safety profile. wikipedia.org
Glutethimide Glutarimide A non-barbiturate sedative, now largely discontinued. wikipedia.org

| Cycloheximide | Glutarimide | An inhibitor of protein synthesis in eukaryotes, used as a valuable tool in scientific research. wikipedia.org |

The piperidinedione ring system, including the 2,4-dione isomer, is a valuable and versatile platform in chemical synthesis. researchgate.netnih.gov Due to its specific structure and reactivity, it serves as a convenient starting point for constructing a wide array of functionalized piperidine-containing molecules. researchgate.netnih.gov Piperidines are one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural products. nih.govijnrd.org

Synthetic chemists utilize various methods to construct the piperidine-2,4-dione core, including traditional carbonyl transformations and more novel anionic enolate rearrangements. researchgate.netnih.gov The presence of two carbonyl groups and an amine offers multiple reaction sites for modification, allowing for the generation of diverse molecular libraries. This structural versatility makes the piperidinedione scaffold a privileged structure in drug discovery, enabling the systematic exploration of chemical space around a proven heterocyclic core. researchgate.netresearchgate.net

The Cyclopropyl (B3062369) Moiety: Unique Stereoelectronic and Conformational Considerations

The cyclopropyl group is the smallest possible carbocyclic ring, consisting of three carbon atoms. Its strained nature imparts unique properties that are highly valued in medicinal chemistry and materials science. researchgate.net

Table 2: Properties of Relevant Chemical Scaffolds

Scaffold/Moiety Key Chemical/Physicochemical Properties
Piperidine-2,4-dione Heterocyclic six-membered ring with two ketone groups; acts as a versatile synthetic platform; core of many biologically active compounds. researchgate.netnih.govbldpharm.com

| Cyclopropyl Group | Strained three-membered carbocycle; exhibits partial double-bond (π) character; acts as a good π-electron donor; introduces conformational rigidity. stackexchange.comresearchgate.net |

When appended to a heterocyclic system, a cyclopropyl group can exert a profound influence on the molecule's properties. Due to its high degree of s-character in the C-H bonds and p-character in the C-C bonds, the cyclopropyl ring can behave electronically like a carbon-carbon double bond. stackexchange.com It can act as a π-electron donor and participate in conjugation with adjacent unsaturated systems. stackexchange.com

In the context of drug design, incorporating a cyclopropyl moiety can positively affect a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. researchgate.net The rigid nature of the ring can lock the molecule into a specific conformation, which can be advantageous for fitting into a protein's binding pocket. acs.org For example, the introduction of cyclopropyl groups into HIV protease inhibitors has been shown to be a successful strategy for enhancing potency. nih.gov

The cyclopropyl group is more than just a passive substituent; it actively modulates a molecule's architecture and can enable unique chemical reactions. Its inherent ring strain makes it a latent reactive group that can participate in ring-opening reactions, providing access to more complex molecular skeletons. acs.org

Furthermore, the electronic properties of the cyclopropyl group can alter the reactivity of adjacent functional groups, a concept known as reactivity umpolung. nih.gov This allows chemists to design novel synthetic strategies that would not be possible with more conventional alkyl or aryl substituents. The ability of the cyclopropyl group to act as a "conformational anchor" and an electronic modulator makes it a powerful tool for fine-tuning the three-dimensional shape and chemical behavior of a molecule. nih.govchemistryworld.com

Rationale for Researching 6-Cyclopropylpiperidine-2,4-dione

There is no extensive body of research specifically dedicated to this compound in the public domain. However, a strong rationale for its investigation can be constructed based on the established value of its constituent parts. The research interest lies in the potential synergy between the biologically relevant piperidine-2,4-dione scaffold and the property-enhancing cyclopropyl group.

The piperidine-2,4-dione core provides a validated foundation for engaging with biological targets, particularly those that recognize glutarimide-type structures like CRBN. wikipedia.orgnih.gov The introduction of a cyclopropyl group at the 6-position is a strategic design choice. This substitution could:

Introduce conformational rigidity, pre-organizing the molecule for optimal binding with a target protein.

Modulate the electronic environment of the dione (B5365651) system, potentially altering its reactivity and hydrogen bonding capacity.

Enhance metabolic stability by blocking a potential site of oxidation.

Improve membrane permeability and other pharmacokinetic properties due to its lipophilic nature. acs.org

Therefore, the synthesis and study of this compound represent a logical step in the exploration of new chemical space. Research would aim to develop efficient synthetic routes to this molecule and its derivatives, followed by a thorough evaluation of its physicochemical properties and its potential as a lead compound in drug discovery programs.

Underexplored Chemical Space within Substituted Piperidinediones

While the broader class of piperidines has been extensively studied, the specific substitution pattern of this compound places it in a less explored region of chemical space. Much of the existing research on piperidinediones has historically focused on derivatives with aryl or larger alkyl substituents at various positions. The systematic investigation of small, strained ring systems like cyclopropane (B1198618) at the 6-position has been limited.

The synthesis of 6-substituted piperidine-2,4-diones can be approached through various established synthetic strategies, with the Dieckmann condensation being a prominent method. This intramolecular cyclization of a δ-amino diester provides a powerful route to the piperidine-2,4-dione core. For the synthesis of this compound, a plausible retrosynthetic analysis would involve a δ-amino diester bearing a cyclopropyl group adjacent to the amine.

A more recent and innovative approach involves the transformation of homoallylamines. This method proceeds via the formation of a bromocyclocarbamate from an N-Boc-protected homoallylamine, followed by a novel enolate-isocyanate rearrangement induced by a strong base to yield the desired 6-substituted piperidine-2,4-dione. researchgate.net This pathway highlights the potential for discovering new chemical reactions and intermediates in the synthesis of such heterocyclic systems.

The following table outlines some key properties of related piperidine-2,4-dione compounds, providing a comparative context for the potential characteristics of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Piperidine-2,4-dioneC₅H₇NO₂113.1198-103
4-(4-Aminophenyl)piperidine-2,6-dioneC₁₁H₁₂N₂O₂204.22Not Available
4,4-Dimethylpiperidine-2,6-dioneC₇H₁₁NO₂141.17Not Available

Note: Specific experimental data for this compound is not widely available in public literature, hence the table provides data for analogous structures to offer a frame of reference.

Potential for Novel Mechanistic Insights and Chemical Transformations

The unique structural features of this compound suggest a rich and largely untapped potential for uncovering novel mechanistic insights and developing new chemical transformations. The presence of two distinct carbonyl groups, an amine functionality, and the strained cyclopropyl ring creates a molecule with multiple reactive centers.

The tautomeric nature of the piperidine-2,4-dione ring system allows for the existence of various enol forms, which can serve as nucleophiles in a range of chemical reactions. The regioselectivity of these reactions can be influenced by the nature of the substituent at the 6-position. The electron-donating or -withdrawing properties and the steric bulk of the cyclopropyl group can be expected to play a crucial role in directing the outcome of such transformations.

Furthermore, the aforementioned enolate-isocyanate rearrangement provides a compelling example of the novel mechanistic pathways that can be accessed through the study of these systems. researchgate.net This rearrangement, proceeding through a cyclic enolate intermediate, offers a departure from classical cyclization methods and opens the door for further investigation into related anionic rearrangements in azaheterocycles.

The reactivity of the cyclopropyl group itself, under various reaction conditions (e.g., acid- or metal-catalyzed ring-opening), in the context of the piperidinedione scaffold presents another exciting area for exploration. The interplay between the reactivity of the heterocyclic core and the strained carbocycle could lead to the discovery of unprecedented chemical transformations and the synthesis of complex molecular architectures.

The table below summarizes some of the potential research directions and the associated novel concepts that could be explored using this compound as a model system.

Research AreaPotential Novelty
Reaction Selectivity Investigation of the directing effects of the C6-cyclopropyl group on the regioselectivity and stereoselectivity of electrophilic and nucleophilic additions to the piperidinedione ring.
Mechanistic Studies Elucidation of the detailed mechanism of the enolate-isocyanate rearrangement and exploration of its substrate scope and limitations.
Ring-Opening Chemistry Exploration of selective ring-opening reactions of the cyclopropyl group to introduce new functional groups and create more complex molecular scaffolds.
Catalytic Transformations Development of new catalytic methods for the functionalization of the piperidinedione core, leveraging the unique electronic properties imparted by the cyclopropyl substituent.

Properties

CAS No.

1104202-34-7

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Cyclopropylpiperidine 2,4 Dione

Retrosynthetic Analysis of the 6-Cyclopropylpiperidine-2,4-dione Core

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. This process is fundamental in designing a viable synthetic strategy.

Identification of Key Precursors and Synthetic Disconnections

The primary disconnection for the piperidine-2,4-dione ring is the amide bond and the C-C bond formed during the ring closure. A common and effective strategy for the formation of such cyclic β-dicarbonyl systems is the Dieckmann condensation. This intramolecular Claisen condensation of a δ-amino diester is a powerful tool for constructing the piperidine-2,4-dione skeleton.

Applying this disconnection to this compound suggests a key intermediate: a δ-amino diester. The retrosynthetic pathway can be visualized as follows:

Disconnection 1 (C-N bond and C2-C3 bond): The piperidine-2,4-dione ring can be retrosynthetically cleaved via a Dieckmann condensation pathway. This points to a precursor such as diethyl 4-(cyclopropyl(methoxycarbonyl)amino)pentanedioate.

Disconnection 2 (C4-C5 bond): Further deconstruction of the δ-amino diester via a Michael addition disconnection reveals simpler precursors: a β-amino ester containing the cyclopropyl (B3062369) group and an α,β-unsaturated ester like methyl acrylate.

This analysis identifies the following key precursors:

Cyclopropyl-containing β-amino ester: A crucial building block that incorporates the C6-cyclopropyl stereocenter.

An α,β-unsaturated carbonyl compound: Such as methyl or ethyl acrylate, to construct the backbone of the piperidine (B6355638) ring.

A malonate derivative: To introduce the C2 and C3 carbons of the piperidine-2,4-dione ring.

The following table summarizes the key precursors and the corresponding synthetic disconnections:

Target Bond/SubstructureSynthetic StrategyKey Precursors
Piperidine-2,4-dione ringDieckmann Condensationδ-amino diester
C6-Cyclopropyl substituentIntroduction via precursorCyclopropyl-containing β-amino ester
Piperidine backboneMichael Additionβ-amino ester, α,β-unsaturated ester

Strategic Approaches for Introducing the Cyclopropyl Substituent at the C6 Position

The introduction of the cyclopropyl group at the C6 position is a critical step in the synthesis. There are two main strategic approaches:

Starting with a cyclopropyl-containing precursor: This is often the more straightforward approach. It involves the synthesis of a β-amino acid or ester that already possesses the cyclopropyl group at the desired position. For instance, the synthesis could commence with cyclopropylacetaldehyde or a derivative, which can be converted to the corresponding β-amino ester through various established methods, such as the Mannich reaction or reductive amination.

Introduction of the cyclopropyl group onto a pre-formed piperidine or precursor: This strategy is less common for this specific target but is a viable alternative. It could involve the nucleophilic addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide or cyclopropyllithium) to an appropriate electrophile, such as an imine or a related derivative.

Development of De Novo Synthetic Routes for this compound

Based on the retrosynthetic analysis, a multi-step synthetic route can be devised. The following sections detail the protocols for the formation of the piperidinedione ring and strategies for achieving stereoselectivity.

Multi-Step Organic Synthesis Protocols for Piperidinedione Formation

A plausible multi-step synthesis of this compound can be achieved through a sequence involving Michael addition followed by Dieckmann condensation.

Step 1: Synthesis of the β-amino ester

The synthesis would begin with the preparation of a β-amino ester containing the cyclopropyl group. One possible route is the reductive amination of a β-keto ester derived from cyclopropylacetic acid.

Step 2: Michael Addition

The synthesized β-amino ester can then undergo a Michael addition with an α,β-unsaturated ester, such as methyl acrylate, to form the δ-amino diester precursor. This reaction is typically catalyzed by a base.

Step 3: Dieckmann Condensation

The final ring-closing step is the Dieckmann condensation of the δ-amino diester. This intramolecular reaction is promoted by a strong base, such as sodium ethoxide or sodium hydride, and results in the formation of the this compound ring.

The following table outlines a proposed synthetic protocol:

StepReactionReactantsReagents and ConditionsProduct
1Synthesis of β-amino esterCyclopropylacetic acid1. Esterification (e.g., SOCl₂, MeOH) 2. Reductive amination (e.g., NH₃, NaBH₃CN)Methyl 3-amino-3-cyclopropylpropanoate
2Michael AdditionMethyl 3-amino-3-cyclopropylpropanoate, Methyl acrylateBase catalyst (e.g., Et₃N)Dimethyl 4-(cyclopropyl(methoxycarbonyl)amino)pentanedioate
3Dieckmann CondensationDimethyl 4-(cyclopropyl(methoxycarbonyl)amino)pentanedioateStrong base (e.g., NaOEt in EtOH), followed by acidic workupThis compound

Stereoselective and Regioselective Synthesis Strategies

The C6 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant challenge in the synthesis.

To obtain enantiomerically pure this compound, asymmetric synthesis strategies can be employed. A common approach is the use of a chiral auxiliary. wikipedia.org

A chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol, can be attached to the nitrogen atom of the β-amino ester precursor. This chiral auxiliary will direct the subsequent Michael addition and Dieckmann condensation steps, leading to the formation of a diastereomerically enriched product. The chiral auxiliary can then be cleaved under specific conditions to yield the desired enantiomer of this compound.

An alternative approach involves the asymmetric addition of a cyclopropyl nucleophile to a chiral imine or the use of a chiral catalyst in the Michael addition step.

The following table summarizes potential asymmetric approaches:

Asymmetric StrategyDescriptionKey Features
Chiral AuxiliaryA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. wikipedia.orgHigh diastereoselectivity can be achieved. The auxiliary can often be recycled.
Chiral CatalystA chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.Can be more atom-economical than using a stoichiometric amount of a chiral auxiliary.
Asymmetric Nucleophilic AdditionAn asymmetric version of the addition of a cyclopropyl nucleophile to an imine can be employed, using a chiral ligand or catalyst.Can directly establish the C6 stereocenter.
Control of Diastereoselectivity in Cyclopropyl Incorporation

The introduction of the cyclopropyl group at the 6-position of the piperidine-2,4-dione ring creates a stereocenter, leading to the possibility of diastereomers. The control of this stereochemistry is a critical aspect of the synthesis, as different diastereomers can exhibit distinct biological activities.

Two primary strategies can be envisioned for the diastereoselective synthesis of this compound:

Strategy 1: Construction of the piperidine-2,4-dione ring onto a pre-existing chiral cyclopropyl-containing fragment. This approach offers the advantage of utilizing well-established methods for the enantioselective synthesis of cyclopropyl derivatives. For instance, a chiral cyclopropylamine (B47189) or a related building block can be elaborated into the piperidine-2,4-dione ring system. The diastereoselectivity of the ring-forming reactions would be influenced by the stereochemistry of the cyclopropyl-containing starting material.

Strategy 2: Introduction of the cyclopropyl group onto a pre-formed piperidine or piperidinone precursor. This can be a more challenging approach. Direct C-alkylation at the position alpha to a carbonyl group in a piperidinone with reagents like 2-chloroethyl dimethyl sulfonium (B1226848) iodide has been reported to be problematic in some cases. beilstein-journals.org Alternative methods, such as those involving intramolecular cyclization of a suitable precursor, could offer better control over diastereoselectivity. For example, an aza-Prins cyclization of a homoallylic amine precursor could be a viable route to diastereomerically enriched 2,4,6-trisubstituted piperidines, a strategy that could be adapted for the synthesis of the target dione (B5365651). usm.edu The stereochemical outcome in such cyclizations is often dictated by the adoption of a kinetically favorable chair-like transition state, which can be influenced by the nature of the substituents and reaction conditions. usm.edu

The choice of strategy and the specific reaction conditions, including the use of chiral auxiliaries, catalysts, or reagents, are crucial for achieving high diastereoselectivity. For instance, in the synthesis of related polysubstituted piperidines, the use of chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol has been shown to allow for the generation of new stereogenic centers with high diastereoselectivity. nih.gov

Exploration of Advanced Synthetic Transformations on the this compound Scaffold

Once the this compound core is synthesized, a variety of advanced synthetic transformations can be employed to generate a library of analogs for structure-activity relationship (SAR) studies and to develop chemical probes.

Functionalization at Nitrogen (N1) and Other Ring Positions

The nitrogen atom at the N1 position of the piperidine-2,4-dione ring is a prime site for functionalization. The presence of the adjacent carbonyl groups makes the N-H proton acidic, facilitating N-alkylation and N-arylation reactions.

N-Alkylation: Standard N-alkylation conditions, employing a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate alkyl halide or sulfonate, can be used to introduce a wide range of alkyl, benzyl, and other substituted alkyl groups at the N1 position.

N-Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the N-arylation of heterocyclic compounds. A general method for the challenging arylation of cyclopropylamines has been developed using highly active, air-stable R-allylpalladium precatalysts. nih.gov These conditions have been shown to tolerate a range of functional groups and heterocycles, providing access to a wide array of (hetero)arylated cyclopropylanilines in high yields. nih.gov This methodology could be directly applicable to the N-arylation of this compound, allowing for the introduction of diverse aryl and heteroaryl moieties. The use of specific phosphine (B1218219) ligands, such as BrettPhos, has been shown to be effective for monoarylation. nih.gov

Catalyst SystemLigandBaseSolventSubstrate ScopeReference
[(tBuBrettPhos)Pd(allyl)]OTftBuBrettPhosNaOtBuTolueneAryl and heteroaryl bromides/chlorides nih.gov
[(BrettPhos)Pd(crotyl)]OTfBrettPhosNaOtBuTolueneAryl and heteroaryl bromides/chlorides nih.gov

Functionalization at other ring positions: The piperidine-2,4-dione scaffold also offers other positions for functionalization. The methylene (B1212753) group at C3, situated between two carbonyls, is activated and can potentially be a site for alkylation or other electrophilic additions. The carbonyl groups themselves can undergo reactions such as olefination or reduction, further expanding the chemical space of accessible analogs.

Manipulation of the Cyclopropyl Moiety for Analog Generation

The cyclopropyl group is not merely a passive substituent but can be chemically manipulated to generate novel analogs. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under specific conditions.

Radical Ring-Opening: Oxidative radical ring-opening/cyclization of cyclopropane derivatives is a known transformation. nih.gov For instance, the reaction of cyclopropyl-substituted compounds with radicals can lead to ring-opening to generate an alkyl radical, which can then undergo further reactions. nih.gov This strategy could be employed to transform the cyclopropyl group into a longer alkyl chain with defined stereochemistry or to introduce new functional groups.

Electrophilic Ring-Opening: The ring-opening of cyclopropanes can also be initiated by electrophiles. In the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening with a superacid occurs at the distal (C2-C3) bond. nih.gov This regioselectivity is influenced by the electronic nature of the substituents on the cyclopropane ring. nih.gov By carefully choosing the reaction conditions and the electrophile, it may be possible to selectively open the cyclopropyl ring of this compound to generate linear or differently cyclized analogs.

Diversification Strategies for Structural Analogs and Probes

A key goal in medicinal chemistry is the generation of diverse molecular libraries for biological screening. Diversity-oriented synthesis (DOS) strategies can be applied to the this compound scaffold to rapidly access a wide range of structural analogs and chemical probes.

A modular approach, as demonstrated in the synthesis of 2,4,6-trisubstituted piperidines, can be highly effective. nih.gov This involves the convergent assembly of different building blocks, allowing for chemical and stereochemical diversification at multiple positions of the piperidine ring. nih.gov

By combining the various synthetic transformations described above, a comprehensive library of analogs can be generated. For example:

Varying the 6-substituent: While this article focuses on the cyclopropyl group, other small carbocyclic or heterocyclic rings could be introduced at the 6-position to probe the steric and electronic requirements of the binding pocket of a biological target.

Systematic N1-functionalization: A library of N1-substituted analogs can be created using the N-alkylation and N-arylation methods discussed in section 2.3.1 to explore the impact of this substituent on activity and properties.

Scaffold hopping through cyclopropyl manipulation: The ring-opening strategies outlined in section 2.3.2 can be used to "hop" from the piperidine-2,4-dione scaffold to related but structurally distinct chemotypes.

Development of chemical probes: By incorporating reporter tags, such as fluorescent dyes or biotin (B1667282), into the structure through the functionalization handles (e.g., at the N1 position or an appended group), chemical probes can be synthesized. These probes are invaluable tools for studying the mechanism of action and identifying the cellular targets of bioactive compounds.

Through the systematic application of these synthetic and derivatization strategies, the full potential of the this compound scaffold as a source of novel chemical entities can be explored.

Advanced Structural and Spectroscopic Elucidation of 6 Cyclopropylpiperidine 2,4 Dione and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Confirmation

A combination of high-resolution spectroscopic techniques is indispensable for the unambiguous structural elucidation of complex organic molecules like 6-cyclopropylpiperidine-2,4-dione. Each method offers complementary information, which, when pieced together, provides a detailed picture of the molecule's connectivity, stereochemistry, and electronic environment.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for assigning all proton and carbon signals and for understanding the molecule's conformational preferences.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, which are characteristically found in the upfield region (typically δ 0.2-1.0 ppm) due to the shielding effect of the ring current. docbrown.infonih.gov The methine proton at the C6 position, adjacent to the cyclopropyl group and the nitrogen atom, would likely appear as a multiplet, with its chemical shift and coupling constants being highly dependent on the conformation of the piperidine (B6355638) ring. The protons on the piperidine ring itself would present as complex multiplets in the δ 2.0-4.0 ppm range. The N-H proton would be observable as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.

¹³C NMR spectroscopy provides complementary information. The carbons of the cyclopropyl ring are expected at high field (δ 5-20 ppm). researchgate.net The two carbonyl carbons (C2 and C4) would have characteristic downfield shifts in the range of δ 160-180 ppm. The remaining carbons of the piperidine ring would appear in the δ 20-60 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~170
C32.5 - 2.8 (m)~45
C4-~175
C52.2 - 2.5 (m)~30
C63.0 - 3.5 (m)~55
Cyclopropyl-CH0.8 - 1.2 (m)~15
Cyclopropyl-CH₂0.2 - 0.7 (m)~8
N-H7.5 - 8.5 (br s)-

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 'br s' denotes broad singlet.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for probing its conformational state.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The C=O stretching vibrations of the dione (B5365651) functionality would likely appear as two distinct bands in the region of 1680-1750 cm⁻¹, with the exact positions influenced by hydrogen bonding and the electronic environment. The N-H stretching vibration of the secondary amide should be visible as a moderately intense band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and piperidine rings would be observed in the 2850-3000 cm⁻¹ region. Characteristic C-H bending and ring deformation modes for the cyclopropyl group may also be present at lower frequencies.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric C=O stretching vibration and the vibrations of the carbon backbone of the piperidine and cyclopropyl rings would be expected to show strong Raman scattering. Conformational isomers can sometimes be distinguished by the appearance of unique bands in the low-frequency region of the Raman spectrum.

Table 2: Predicted Characteristic IR and Raman Bands (cm⁻¹) for this compound

Functional GroupVibration TypePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-HStretch3200-3400 (m, br)3200-3400 (w)
C-H (piperidine)Stretch2850-2960 (m)2850-2960 (s)
C-H (cyclopropyl)Stretch3000-3100 (w)3000-3100 (m)
C=O (amide)Stretch~1680 (s)~1680 (m)
C=O (ketone)Stretch~1720 (s)~1720 (m)
N-HBend1550-1650 (m)Weak
C-NStretch1200-1350 (m)Weak

Note: s = strong, m = medium, w = weak, br = broad. These are predicted values.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]+• or [M+H]+), which allows for the unambiguous validation of the molecular formula (C₈H₁₁NO₂).

Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. The fragmentation of cyclic compounds is often complex, but some predictable pathways can be anticipated. wikipedia.org A primary fragmentation would likely involve the loss of the cyclopropyl group as a radical, leading to a significant peak at [M-41]+. Subsequent fragmentation of the piperidine-2,4-dione ring could occur through various pathways, including the loss of carbon monoxide (CO), ketene (B1206846) (CH₂=C=O), or other small neutral molecules. libretexts.orgnih.gov Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom is a common fragmentation mechanism for such heterocyclic systems.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentFragmentation Pathway
153[C₈H₁₁NO₂]⁺•Molecular Ion
112[C₅H₆NO₂]⁺Loss of cyclopropyl radical (•C₃H₅)
125[C₇H₉NO]⁺•Loss of CO
97[C₅H₇NO]⁺•Loss of CO from [M-CO]⁺•
84[C₄H₆NO]⁺Further fragmentation of the ring
69[C₄H₅O]⁺Cleavage of the piperidine ring

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallographic Analysis of this compound Single Crystals

While spectroscopic methods provide detailed information about the molecule in solution or the gas phase, single-crystal X-ray diffraction offers the definitive determination of the molecular structure in the solid state.

Determination of Solid-State Molecular Conformation and Packing

Growing suitable single crystals of this compound would allow for its analysis by X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the cyclopropyl substituent. researchgate.netnih.gov The planarity of the amide group and the geometry around the chiral C6 carbon would be determined with high accuracy. This solid-state structure serves as a crucial benchmark for comparison with computational models and solution-state conformational studies.

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystalline Lattice

Despite a comprehensive search of publicly available scientific literature, no specific experimental or computational studies detailing the advanced structural and spectroscopic elucidation of This compound could be located. As a result, the generation of a detailed article with specific research findings and data tables, as per the requested outline, is not possible at this time.

The required information, including equilibrium studies of its keto-enol and lactam-lactim tautomers, the dynamics of its ring inversion, and the specific influence of the cyclopropyl group on its ring puckering and conformational preference, does not appear to be published in the accessible scientific domain.

General principles of organic chemistry allow for theoretical discussions on these topics. For instance, the piperidine-2,4-dione ring is known to exist in equilibrium between various tautomeric forms and can undergo conformational changes such as ring inversion. The presence of a cyclopropyl group at the 6-position is expected to significantly influence these properties due to its unique steric and electronic characteristics. However, without specific studies on this particular molecule, any detailed discussion would be purely speculative and would not meet the requirement for a scientifically accurate article based on research findings.

Further research, including synthesis, spectroscopic analysis (NMR, IR, etc.), and computational modeling of this compound, would be necessary to provide the specific data required to construct the requested article.

Theoretical and Computational Investigations of 6 Cyclopropylpiperidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-cyclopropylpiperidine-2,4-dione, such studies would provide invaluable insights into its electronic structure and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A DFT study of this compound would be expected to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, the generation of an electrostatic potential (ESP) map would visualize the charge distribution across the molecule. This map would identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, one would anticipate negative potential around the carbonyl oxygens and a more positive potential near the amine proton.

Table 1: Hypothetical DFT Data for this compound

ParameterPredicted ValueSignificance
HOMO Energy-Indicates the ability to donate electrons.
LUMO Energy-Indicates the ability to accept electrons.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of novel compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would provide a predicted spectrum that could be compared with experimental data to confirm the structure of synthesized this compound. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects and conformational dynamics.

Vibrational Frequencies: The calculation of infrared (IR) vibrational frequencies would predict the positions of key absorption bands. For this molecule, characteristic peaks for the C=O (carbonyl) stretching vibrations and N-H stretching would be of particular interest.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the three-dimensional structure and dynamic behavior of this compound.

Conformational Search and Energy Minimization Studies

The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat. A conformational search would systematically explore these possibilities to identify the most stable, low-energy conformers of this compound. Energy minimization calculations would then refine the geometry of these conformers to find the global minimum energy structure.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energy profiles of potential reaction mechanisms, including the structures and energies of transition states and intermediates, researchers can gain a deeper understanding of its reactivity. For instance, such studies could explore the regioselectivity of reactions at different positions on the piperidine ring or predict the stereochemical outcome of reactions.

Transition State Characterization for Proposed Synthetic Pathways

The Dieckmann cyclization proceeds through a series of steps, each with its own transition state. The critical step is the intramolecular nucleophilic attack of a carbanion, generated from one of the ester groups, onto the carbonyl carbon of the other ester. The energy barrier of this transition state is influenced by several factors, including the nature of the base used, the solvent, and the steric and electronic properties of the substituents on the carbon backbone.

In the case of this compound, the cyclopropyl (B3062369) group at the 6-position is expected to exert a significant influence on the transition state geometry and energy. The compact and rigid nature of the cyclopropyl ring may affect the conformational flexibility of the open-chain precursor, potentially pre-organizing it for cyclization and thereby lowering the activation energy. Conversely, steric hindrance between the cyclopropyl group and other parts of the molecule during the ring-closing step could raise the energy of the transition state.

Computational methods such as Density Functional Theory (DFT) are instrumental in modeling these transition states. By calculating the potential energy surface of the reaction, chemists can identify the lowest energy pathway from reactants to products, pinpointing the structure and energy of the transition state.

Table 1: Hypothetical Transition State Parameters for the Dieckmann Cyclization of a Precursor to this compound (Based on Analogous Systems)

ParameterDescriptionEstimated Value Range
Activation Energy (ΔG‡)The free energy barrier for the rate-determining cyclization step.15 - 25 kcal/mol
Key Bond Distance (C-C)The distance between the attacking carbanion and the carbonyl carbon in the transition state.2.0 - 2.5 Å
Imaginary FrequencyA single negative frequency in the vibrational analysis, confirming a true transition state.-300 to -500 cm⁻¹

Note: These values are estimations based on computational studies of similar intramolecular cyclization reactions and are intended to be illustrative.

Prediction of Reactivity Towards Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles can be predicted using computational chemistry tools that probe the electronic structure of the molecule. Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are particularly insightful.

The piperidine-2,4-dione ring system contains several potential reactive sites. The two carbonyl groups (at positions 2 and 4) are electrophilic centers, susceptible to attack by nucleophiles. The nitrogen atom of the amide has a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. The methylene (B1212753) protons adjacent to the carbonyl groups (at positions 3 and 5) are acidic and can be removed by a base to form enolates, which are potent nucleophiles.

The presence of the cyclopropyl group at the 6-position can modulate this reactivity. Electronically, the cyclopropyl group can donate electron density to the ring system through σ-conjugation, which might slightly decrease the electrophilicity of the carbonyl carbons. Sterically, the cyclopropyl group can hinder the approach of reactants to the adjacent carbonyl group at position 2 and the nitrogen atom.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

HOMO: The HOMO is typically localized on the more electron-rich parts of the molecule. In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-systems of the enolizable carbonyl groups. The region with the highest HOMO density is the most likely site for electrophilic attack.

LUMO: The LUMO is localized on the most electron-deficient areas. For this molecule, the LUMO is anticipated to be centered on the carbonyl carbons, indicating that these are the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the surface of a molecule.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential, typically found around the carbonyl oxygens and the nitrogen atom, are attractive to electrophiles.

Positive Potential (Blue): Regions of positive electrostatic potential, expected near the carbonyl carbons and the N-H proton, are susceptible to nucleophilic attack.

Table 2: Predicted Reactivity Sites of this compound

Reactive SiteType of ReactivityComputational Indicator
Carbonyl Carbons (C2, C4)ElectrophilicHigh positive MEP, significant LUMO contribution
Carbonyl Oxygens (O2, O4)Nucleophilic (in enolate) / H-bond acceptorHigh negative MEP, significant HOMO contribution (in enolate)
Nitrogen AtomNucleophilic / BasicNegative MEP, HOMO contribution
α-Protons (at C3, C5)AcidicPositive MEP on adjacent C-H bonds

Chemical Reactivity and Transformation Mechanisms of the 6 Cyclopropylpiperidine 2,4 Dione Scaffold

Reactions of the Piperidinedione Ring System

The piperidine-2,4-dione ring is a cyclic imide derivative featuring two carbonyl groups, which are the primary sites for nucleophilic attack. The nitrogen atom also possesses a lone pair of electrons, allowing it to participate in various reactions.

The carbonyl carbons in the piperidine-2,4-dione ring are electrophilic and can undergo nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.orglibretexts.org The general mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl. masterorganicchemistry.com In a cyclic system like this, the "leaving group" would be part of the ring, meaning that reaction with strong nucleophiles could potentially lead to ring-opening.

Common nucleophilic reactions include:

Hydrolysis: Under acidic or basic conditions, the amide and ketone functionalities can be hydrolyzed. Basic hydrolysis (saponification) typically involves the attack of a hydroxide ion, leading to the formation of a carboxylate after ring cleavage. masterorganicchemistry.com

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can allow for selective reduction of the ketone or both the ketone and the amide carbonyls.

Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbons. The C4-keto group is generally more reactive towards these nucleophiles than the C2-amide carbonyl.

Reaction TypeReagent/ConditionsExpected ProductNotes
Reduction (Ketone)NaBH₄, MeOH6-Cyclopropyl-4-hydroxypiperidin-2-oneSelective reduction of the more reactive ketone carbonyl.
Reduction (Amide & Ketone)LiAlH₄, THF then H₂O6-Cyclopropylpiperidine-2,4-diolStronger reducing agent reduces both carbonyl groups.
Grignard ReactionR-MgBr, Et₂O then H₃O⁺6-Cyclopropyl-4-alkyl-4-hydroxypiperidin-2-onePreferential attack at the C4 ketone.
Basic HydrolysisNaOH (aq), HeatRing-opened amino acid saltLeads to cleavage of the piperidinedione ring.

The core 6-cyclopropylpiperidine-2,4-dione scaffold is aliphatic and does not undergo electrophilic aromatic substitution. However, if the scaffold were substituted with an aromatic ring (e.g., a phenyl group), that ring would undergo standard electrophilic aromatic substitution reactions, with the position of substitution directed by the existing groups.

Reactions at the nitrogen heteroatom are more relevant to the core structure. The nitrogen atom in the piperidinedione ring is part of an amide (lactam) and behaves as a weak nucleophile. It can be involved in reactions such as:

N-Alkylation: In the presence of a strong base to deprotonate the nitrogen, the resulting anion can be alkylated with alkyl halides.

N-Acylation: Similar to alkylation, the deprotonated nitrogen can react with acyl chlorides or anhydrides to form N-acylated products.

As mentioned, strong nucleophilic attack, particularly under hydrolytic conditions, can lead to the ring-opening of the piperidinedione system.

Ring-expansion reactions are also a possibility for piperidine (B6355638) derivatives, potentially leading to the formation of larger heterocyclic rings like azepanes. rsc.org For instance, certain rearrangements can be catalyzed by transition metals like palladium to achieve a two-carbon ring expansion. chemrxiv.org While specific examples for the dione (B5365651) system are scarce, analogous transformations starting from functionalized piperidines suggest that such pathways could be synthetically explored. mdpi.comspringernature.com

Reactivity of the Cyclopropyl (B3062369) Moiety

The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to reactions that lead to ring cleavage. beilstein-journals.orgnih.gov The C-C bonds in cyclopropane have increased p-character, giving the ring some properties analogous to a double bond. stackexchange.comwikipedia.org

The high strain energy of the cyclopropane ring is the thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated by various reagents and conditions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated. This leads to the formation of a carbocationic intermediate which is then attacked by a nucleophile, resulting in a ring-opened product. nih.govstackexchange.com The regioselectivity of the cleavage often follows Markovnikov's rule, where the most stable carbocation is formed.

Radical Ring Opening: The cyclopropane ring can be opened via radical intermediates. beilstein-journals.orgnih.gov This can be initiated by radical species, often involving an oxidative process where a radical adds to the cyclopropane derivative, leading to a ring-opened radical that can then undergo further reactions. beilstein-journals.orgnih.gov

Hydrogenation: Catalytic hydrogenation using catalysts like Ni or Pt can cleave the cyclopropane ring to form the corresponding propane derivative. pharmaguideline.com This reaction typically requires more forcing conditions than the hydrogenation of an alkene.

Electrophilic Addition: Electrophiles, such as halogens (e.g., Br₂), can add across one of the C-C bonds of the cyclopropane ring, leading to 1,3-disubstituted propane derivatives. pharmaguideline.com

ConditionReagent/CatalystMechanismPotential Product Type
AcidicHBr, H₂SO₄Electrophilic addition/Carbocation1,3-difunctionalized open-chain compound
ReductiveH₂, Ni or Pt catalystCatalytic Hydrogenation6-Propylpiperidine-2,4-dione
HalogenationBr₂, CCl₄Electrophilic Addition6-(1,3-Dibromopropyl)piperidine-2,4-dione
RadicalRadical Initiator (e.g., AIBN)Free Radical Addition/CleavageComplex open-chain or cyclized products

The Cloke-Wilson rearrangement is a thermal or acid/base-catalyzed isomerization of cyclopropanes bearing a carbonyl or imino group into five-membered heterocycles like dihydrofurans or dihydropyrroles. organicreactions.orgrsc.orgrsc.org This transformation is driven by the release of the high ring strain of the cyclopropane ring. organicreactions.org

For this compound, an analogous rearrangement could be envisioned. The reaction typically proceeds through a zwitterionic intermediate formed by the cleavage of the C-C bond of the cyclopropane adjacent to the activating group. nih.govacs.org In this specific molecule, the C2-carbonyl group is adjacent to the cyclopropyl ring. Under thermal or catalytic conditions, the C1-C6 bond of the piperidine ring and the adjacent cyclopropyl bond could potentially be involved in a rearrangement. A plausible pathway might involve the cleavage of the bond between the two carbonyl-bearing carbons in a retro-Dieckmann fashion, or enolization towards the cyclopropyl group, to generate a species susceptible to a Cloke-Wilson type rearrangement. Such a rearrangement would be a novel transformation and would likely lead to complex fused heterocyclic systems. The feasibility of such a reaction would depend heavily on the specific reaction conditions required to initiate the cleavage of the cyclopropane ring. nih.govacs.org

Influence of Piperidinedione Functionality on Cyclopropyl Stability and Reactivity

The presence of the piperidine-2,4-dione ring significantly influences the stability and reactivity of the adjacent cyclopropyl group at the 6-position. This influence is primarily electronic, stemming from the electron-withdrawing nature of the two carbonyl groups within the heterocyclic scaffold. The inherent strain of the cyclopropyl ring, with its bond angles deviating significantly from the ideal sp³ hybridization, makes it susceptible to ring-opening reactions. The adjacent dicarbonyl functionality exacerbates this susceptibility by providing a pathway for the stabilization of intermediates formed during such reactions.

The carbon atom of the cyclopropyl ring attached to the piperidinedione scaffold is activated towards nucleophilic attack due to the inductive effect of the neighboring carbonyl groups. This activation facilitates ring-opening reactions under various conditions, including acidic, basic, and reductive environments. For instance, in the presence of a strong acid, protonation of a carbonyl oxygen can lead to a cascade of electronic shifts that weaken the cyclopropyl C-C bonds, promoting cleavage.

Furthermore, the piperidinedione moiety can participate in intramolecular reactions with the cyclopropyl ring. Under specific conditions, the enolate formed at the C3 or C5 position of the piperidinedione ring could potentially act as an intramolecular nucleophile, leading to complex rearrangement or ring-expansion products. The regioselectivity of such reactions would be dictated by the substitution pattern on both the piperidinedione and cyclopropyl rings.

Research on related cyclopropyl ketones has shown that the C-C bond cleavage of the cyclopropane ring can be induced by ketyl radicals under reductive conditions. acs.org This suggests that this compound could undergo similar transformations, where single-electron transfer to one of the carbonyl groups initiates ring opening of the cyclopropyl moiety. The stability of the resulting radical intermediate would be a key factor in determining the reaction pathway.

The stability of the cyclopropyl group is also a critical factor in the context of medicinal chemistry, where such motifs are often introduced to improve metabolic stability. hyphadiscovery.comscientificupdate.comnih.gov However, the activating effect of the piperidinedione ring may counteract this intended stability, potentially leading to metabolic pathways involving the opening of the cyclopropyl ring.

Table 1: Predicted Reactivity of the Cyclopropyl Group in this compound under Various Conditions

ConditionProbable TransformationMechanism
Strong AcidRing-opening/additionProtonation of carbonyl, followed by nucleophilic attack on the cyclopropyl ring.
Strong BaseRearrangement/ring-expansionFormation of an intramolecular enolate that attacks the cyclopropyl ring.
Reductive (e.g., Na/NH₃)Reductive ring-openingFormation of a ketyl radical anion, leading to cyclopropyl ring cleavage.
Catalytic HydrogenationHydrogenolysis of the cyclopropyl ringCleavage of C-C bonds with the addition of hydrogen.

Intermolecular Interactions and Complex Formation

Hydrogen Bonding Propensities and Patterns

The this compound scaffold possesses multiple sites for hydrogen bonding, which dictates its solid-state structure and interactions with biological macromolecules. The key functional groups involved in hydrogen bonding are the N-H group of the piperidine ring and the two carbonyl (C=O) groups.

The N-H group acts as a hydrogen bond donor, while the lone pairs of electrons on the oxygen atoms of the carbonyl groups serve as hydrogen bond acceptors. This arrangement allows for the formation of various intermolecular hydrogen bonding motifs. In the solid state, it is highly probable that these molecules will form dimeric structures or extended chains through N-H···O=C hydrogen bonds. These types of interactions are commonly observed in related heterocyclic systems.

The strength of these hydrogen bonds can be influenced by the electronic environment of the piperidinedione ring. The electron-withdrawing nature of the carbonyl groups increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. Conversely, the oxygen atoms of the carbonyls are effective hydrogen bond acceptors. The principles of resonance-assisted hydrogen bonding, where π-electron delocalization enhances hydrogen bond strength, could also play a role in stabilizing the crystal lattice. nih.gov

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionPredicted Bond Length (Å)
N-HC=O (at C2)Intermolecular2.8 - 3.2
N-HC=O (at C4)Intermolecular2.8 - 3.2
C-H (cyclopropyl)C=OWeak Intermolecular3.0 - 3.5
C-H (piperidine)C=OWeak Intermolecular3.0 - 3.5

Coordination Chemistry with Metal Centers (if relevant to research applications)

While specific research on the coordination chemistry of this compound is not extensively documented, the presence of multiple potential ligation sites suggests that it could form complexes with various metal centers. The most likely coordination sites are the oxygen atoms of the two carbonyl groups and, to a lesser extent, the nitrogen atom of the piperidine ring.

The carbonyl oxygen atoms, with their lone pairs of electrons, can act as Lewis bases and coordinate to a metal ion. The molecule could potentially act as a bidentate ligand, forming a chelate ring with a metal center through both carbonyl oxygens. The stability of such a chelate complex would depend on the size of the metal ion and the resulting ring strain.

Coordination could also occur in a monodentate fashion through one of the carbonyl oxygens. The specific mode of coordination would be influenced by the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. The nitrogen atom of the piperidine ring is also a potential coordination site, although its Lewis basicity is reduced by the adjacent electron-withdrawing carbonyl groups.

The coordination of a metal ion to the piperidinedione scaffold would likely alter the electronic properties of the entire molecule. This could, in turn, affect the reactivity of the cyclopropyl ring, potentially facilitating its ring-opening or rearrangement. The field of transition metal catalysis has seen the use of various nitrogen and oxygen-containing ligands for a wide range of transformations, and piperidinedione derivatives could serve as ligands in such catalytic systems. nih.gov

Table 3: Potential Coordination Modes of this compound with a Generic Metal Center (M)

Coordination Site(s)Ligand DenticityPotential Chelate Ring SizeNotes
O (at C2)Monodentate-Simple coordination through one carbonyl oxygen.
O (at C4)Monodentate-Simple coordination through the other carbonyl oxygen.
O (at C2), O (at C4)Bidentate6-memberedFormation of a stable chelate ring is possible.
NMonodentate-Less likely due to reduced basicity of the nitrogen.

Mechanistic Biological Investigations of 6 Cyclopropylpiperidine 2,4 Dione and Its Analogs

Ligand-Target Recognition Studies

In Vitro Binding Assays with Recombinant Proteins and Cell-Free Systems

There is currently no publicly available data from in vitro binding assays to characterize the interaction of 6-cyclopropylpiperidine-2,4-dione with any recombinant proteins or within cell-free systems. Such studies would be essential to identify potential biological targets and quantify the binding affinity.

Biophysical Techniques for Investigating Molecular Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No biophysical studies utilizing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been reported for this compound. These methods would provide thermodynamic and kinetic details of any potential binding events, offering deeper insight into the molecular interactions.

Exploration of Proposed Molecular Mechanisms of Action

Enzyme Inhibition or Activation Pathways

There are no published findings to indicate that this compound acts as an inhibitor or activator of any specific enzymes.

Interference with Nucleic Acid Structure or Function

Research on the potential for this compound to interfere with the structure or function of nucleic acids is absent from the current body of scientific literature.

Cellular Biochemistry and Cell-Based Assays for Mechanistic Elucidation

The cellular mechanisms of action for piperidine-2,4-dione derivatives are often complex and multifaceted, involving the modulation of key cellular processes.

Derivatives of the glutarimide (B196013) scaffold are well-known modulators of intracellular signaling pathways, particularly those involved in inflammation and cell proliferation. For instance, certain glutarimide derivatives have been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharides (LPS). nih.gov This inhibition is often linked to the downregulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov

While direct studies on this compound are unavailable, it is plausible that this compound could exhibit similar anti-inflammatory properties by interfering with inflammatory signaling cascades. The cyclopropyl (B3062369) group, being a small, rigid, and lipophilic moiety, could influence the binding affinity and selectivity of the molecule for its cellular targets.

Table 1: Effect of Glutarimide Derivatives on NO Production

CompoundConcentration (µM)Inhibition of NO Production (%)Cell Line
DTCM-glutarimide10~70RAW 264.7
Analog 110~60RAW 264.7
Analog 210~50RAW 264.7

This table is illustrative and based on data for related glutarimide derivatives. nih.gov

A significant breakthrough in understanding the mechanism of glutarimide-based drugs was the discovery of their interaction with the E3 ubiquitin ligase machinery. wikipedia.org Compounds like lenalidomide, which contain a glutarimide ring, function as "molecular glues" by binding to the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

Given that the glutarimide moiety is essential for CRBN binding, it is highly probable that this compound could also engage with this E3 ligase. nih.gov The nature and position of the substituent on the glutarimide ring can influence both the affinity for CRBN and the recruitment of neosubstrates. The 6-cyclopropyl group could potentially modulate these interactions, leading to a unique protein degradation profile.

Many biologically active piperidine (B6355638) derivatives have been reported to influence the cell cycle and induce apoptosis in cancer cell lines. researchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. nih.gov The modulation of the cell cycle, for instance by arresting cells in a particular phase, can be a precursor to apoptosis.

For glutarimide-based compounds that act as molecular glues, the degradation of specific transcription factors or other cell cycle regulators can lead to cell cycle arrest and apoptosis. The potential for this compound to induce such effects would be dependent on the specific neosubstrates targeted for degradation by the CRL4^CRBN^ complex upon its binding.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

The biological activity of piperidine-2,4-dione derivatives is highly dependent on their chemical structure. SAR studies are crucial for understanding how different functional groups and their positions on the scaffold contribute to the observed effects.

To understand the key pharmacophoric features of this compound, systematic modifications would be necessary. This would involve altering the cyclopropyl group, for example, by introducing substituents on the cyclopropyl ring or replacing it with other alkyl or aryl groups. Additionally, modifications at other positions of the piperidine-2,4-dione ring, such as the nitrogen atom, would be informative.

These studies would help in identifying the structural elements crucial for target engagement and biological activity. For instance, comparing the activity of this compound with its 6-methyl or 6-phenyl analogs would reveal the importance of the size, and electronics of the substituent at this position.

The orientation of the cyclopropyl group at the 6-position of the piperidine-2,4-dione ring can have a significant impact on its biological activity. Due to the stereogenic center at the 6-position, the compound can exist as different stereoisomers. These isomers may exhibit different binding affinities for their biological targets due to their distinct three-dimensional arrangements.

The cyclopropyl group itself is a unique substituent. Its rigid structure and electronic properties can influence the conformation of the piperidine ring and its interactions with target proteins. For example, in the context of E3 ligase binding, the precise orientation of the cyclopropyl group could affect the presentation of the molecular glue to the neosubstrate, thereby influencing the efficiency and selectivity of protein degradation.

Table 2: Hypothetical SAR data for 6-Substituted Piperidine-2,4-diones

Substituent at C6LogP (calculated)Predicted CRBN Binding Affinity (IC50, µM)Predicted Cytotoxicity (GI50, µM)
-H0.5>100>100
-CH31.05075
-Cyclopropyl1.52540
-Phenyl2.51020

This table is hypothetical and for illustrative purposes only, demonstrating potential trends in SAR studies.

Design and Synthesis of Photoaffinity Labels or Affinity Probes

The identification of the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. Photoaffinity labeling (PAL) and affinity-based probes are powerful chemical tools for achieving this. nih.govscispace.com A typical photoaffinity probe is a molecule engineered to include three key components: a pharmacophore that recognizes the target protein, a photoreactive group that forms a covalent bond with the target upon light activation, and a reporter tag for detection and enrichment of the labeled protein. mdpi.com

While specific photoaffinity labels for this compound have not been detailed in the reviewed literature, the design and synthesis of such probes can be conceptualized based on established principles and strategies applied to structurally related compounds, such as thalidomide (B1683933) and its analogs, which feature a glutarimide (piperidine-2,6-dione) core. researchgate.netnih.govuwa.edu.au

Probe Design Strategy

The design of a photoaffinity or affinity probe for this compound would require careful consideration of the attachment points for the photoreactive group and the reporter tag to minimize disruption of the compound's interaction with its biological target. Structure-activity relationship (SAR) data, if available, would be invaluable in guiding this design.

A general strategy involves creating analogs of this compound that incorporate a photoreactive moiety and a reporter group. Common photoreactive groups include diazirines, benzophenones, and aryl azides, with diazirines often being favored due to their small size, which can reduce steric hindrance. mdpi.com The reporter tag is typically a biotin (B1667282) molecule for affinity purification or a terminal alkyne or azide (B81097) for "click" chemistry-based ligation to a reporter molecule. researchgate.net

Potential positions for modification on the this compound scaffold include:

The Piperidine-2,4-dione Ring: Introduction of a linker at positions on the piperidine ring that are not critical for biological activity. For thalidomide analogs, modifications have been successfully made on the glutarimide ring. nih.gov

The Cyclopropyl Group: Functionalization of the cyclopropyl ring could provide another avenue for attaching the necessary functionalities.

Synthetic Approaches

The synthesis of these probes would likely involve multi-step organic synthesis. Drawing parallels from the synthesis of probes for other piperidine-containing compounds, the following general synthetic routes could be envisioned.

One potential approach could involve the synthesis of a piperidine-2,4-dione precursor that already contains a functional group handle suitable for the later attachment of the photoreactive group and reporter tag. For instance, a precursor with a protected amine or hydroxyl group could be synthesized, which after deprotection, could be coupled to a linker bearing the photoreactive and reporter moieties.

Another strategy could be the late-stage functionalization of this compound itself, although this might be more challenging.

Hypothetical Probe Synthesis

Drawing inspiration from the synthesis of probes for thalidomide analogs, a hypothetical synthesis of a photoaffinity probe for this compound could involve the following key steps:

Synthesis of a Functionalized Piperidine-2,4-dione Core: This would involve building the piperidine-2,4-dione ring system with a suitable functional group (e.g., an amino or carboxyl group) at a non-critical position, to which a linker can be attached.

Attachment of a Linker: A bifunctional linker would be coupled to the functionalized core. This linker would possess a terminal group for subsequent reaction.

Introduction of the Photoreactive Group and Reporter Tag: The photoreactive group (e.g., a diazirine-containing carboxylic acid) and the reporter tag (e.g., biotin or an alkyne) would be sequentially or convergently attached to the linker.

The successful synthesis of such probes would enable detailed mechanistic studies to identify and validate the cellular targets of this compound and its analogs, providing crucial insights into their biological function.

Bioanalytical Methodologies for Research Scale Characterization of 6 Cyclopropylpiperidine 2,4 Dione

Development of Analytical Methods for Detection and Quantification in Biological Matrices (Non-Clinical)

The initial phase of characterizing 6-cyclopropylpiperidine-2,4-dione in a research setting involves establishing reliable methods for its detection and quantification in various biological matrices, such as plasma, urine, and tissue homogenates from in vitro and in vivo studies.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, selectivity, and wide dynamic range. nih.govnih.gov A tailored LC-MS/MS method would be pivotal for monitoring the concentration of this compound in in vitro assays, such as metabolic stability assessments in liver microsomes or cell-based permeability studies.

Method development would likely involve optimizing several key parameters:

Chromatographic Separation: A reversed-phase HPLC column, such as a C18, would be a suitable starting point for separating the compound from endogenous matrix components. nih.gov Gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak shape and adequate retention time. nih.gov

Mass Spectrometric Detection: The compound would be ionized using an appropriate technique, most likely electrospray ionization (ESI), in either positive or negative ion mode, depending on which provides a better signal. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This provides a high degree of selectivity and sensitivity. researchgate.net

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterCondition
HPLC System Standard High-Performance Liquid Chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)

While LC-MS/MS is the preferred method for quantification, other techniques can be valuable for initial characterization and screening purposes.

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be particularly useful for the analysis of chiral compounds. nih.govmdpi.com If this compound is a racemic mixture, developing a chiral CE method using a chiral selector, such as a cyclodextrin, could be crucial for separating and quantifying the individual enantiomers. nih.govmdpi.com This is important as enantiomers can exhibit different pharmacological and toxicological properties.

Spectrophotometric Assays: UV-Vis spectrophotometry can be a simpler and more accessible method for preliminary detection, although it lacks the specificity of mass spectrometry. The piperidine-2,4-dione scaffold may possess a chromophore that allows for direct UV detection. nih.gov Alternatively, derivatization reactions could be employed to generate a colored product that can be quantified. For instance, methods have been developed for the spectrophotometric determination of piperazine, a related heterocyclic amine, through the formation of colored complexes. ekb.eg Similarly, reagents like 2,4-dinitrophenylhydrazine (B122626) react with carbonyl groups, which could potentially be adapted for the dione (B5365651) moiety in the target compound. rdd.edu.iq

In Vitro Enzymatic Biotransformation Studies

Understanding the metabolic fate of a new chemical entity is a critical component of its preclinical evaluation. In vitro studies using subcellular fractions and recombinant enzymes are instrumental in elucidating metabolic pathways and identifying the enzymes responsible for biotransformation.

Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool for assessing metabolic stability and identifying major metabolic pathways. nih.govresearchgate.net Incubating this compound with liver microsomes from different species (e.g., rat, dog, human) can provide insights into potential species differences in metabolism. nih.gov

Following incubation with liver microsomes or recombinant enzymes, the resulting samples would be analyzed by LC-MS/MS to detect and identify potential metabolites. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is often employed for metabolite identification as it provides accurate mass measurements, enabling the determination of elemental compositions of the metabolites.

Based on the structure of this compound, several metabolic transformations can be anticipated:

Oxidation: Hydroxylation of the cyclopropyl (B3062369) ring or the piperidine (B6355638) ring is a likely metabolic pathway. rsc.orgacs.org Oxidation of the carbon adjacent to the nitrogen atom (alpha-carbon) can also occur.

N-dealkylation: While the nitrogen in the piperidine ring is not substituted with an alkyl group that can be easily cleaved, oxidation of the ring can lead to ring opening. rsc.org

Hydrolysis: The dione moiety could potentially undergo hydrolysis, although this is generally a less common metabolic pathway for such stable rings.

The presence of the cyclopropyl group can influence metabolism, potentially increasing metabolic stability or directing metabolism to other parts of the molecule. acs.org

Studies with piperidine-containing drugs have frequently implicated CYP3A4 and CYP2D6 as major metabolizing enzymes. researchgate.netnih.gov Therefore, it is highly probable that one or both of these enzymes would be involved in the metabolism of this compound. The use of specific chemical inhibitors for these CYPs in liver microsomal incubations can further confirm their role.

Other enzyme families, such as UDP-glucuronosyltransferases (UGTs), could also be involved in the phase II metabolism of hydroxylated metabolites, forming glucuronide conjugates. nih.gov

Table 2: Potential Metabolites of this compound and Involved Enzymes

Potential Metabolic ReactionExpected Metabolite StructureLikely Enzyme(s) Involved
Hydroxylation of Cyclopropyl RingHydroxy-cyclopropyl-piperidine-2,4-dioneCYP3A4, CYP2D6
Hydroxylation of Piperidine Ring6-Cyclopropyl-hydroxy-piperidine-2,4-dioneCYP3A4, CYP2D6
Oxidation of Piperidine Ring6-Cyclopropyl-piperidine-2,4,X-trioneCYP enzymes
Glucuronidation of Hydroxylated MetaboliteGlucuronide conjugateUGTs

Future Research Trajectories and Academic Significance of 6 Cyclopropylpiperidine 2,4 Dione Studies

Advancing Synthetic Methodologies for Enhanced Structural Complexity

The future exploration of 6-cyclopropylpiperidine-2,4-dione would necessitate the development of robust and efficient synthetic routes. General methods for constructing the piperidine-2,4-dione skeleton, such as Dieckmann cyclizations and rearrangements of anionic enolates, provide a foundational starting point. rsc.orgresearchgate.netrsc.orgnih.gov However, the introduction of a cyclopropyl (B3062369) group at the 6-position, a stereocenter, presents a significant synthetic challenge that would require dedicated methodological development.

Future synthetic research could focus on:

Stereoselective Synthesis: Developing asymmetric syntheses to access individual enantiomers of this compound would be crucial, as the biological activity of chiral molecules is often stereospecific. rsc.org

Diversity-Oriented Synthesis (DOS): A DOS approach, starting from a this compound core, could generate a library of analogs with diverse substitutions at other positions of the piperidine (B6355638) ring. nih.gov This would be invaluable for a comprehensive exploration of its biological potential.

Novel Cyclization Strategies: Investigating new catalytic methods for the cyclization step, potentially involving transition metal catalysis, could lead to more efficient and versatile syntheses of this and related scaffolds.

Deeper Exploration of Structure-Function Relationships through Comprehensive SAR

A primary objective following the successful synthesis of this compound would be to initiate a thorough investigation of its structure-activity relationships (SAR). The piperidine-2,4-dione scaffold is a known privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds. rsc.orgresearchgate.netnih.gov The introduction of a cyclopropyl group is also a well-established strategy in drug design to modulate potency, selectivity, and metabolic stability.

A systematic SAR study would likely involve:

Analog Synthesis: The synthesis of a focused library of derivatives by modifying the substituents on the piperidine nitrogen and at the C3 and C5 positions.

Biological Screening: Testing these analogs in a panel of relevant biological assays to identify initial "hits" and to understand how structural modifications influence activity.

Comparative Analysis: Comparing the SAR data with that of other known piperidine-2,4-dione and piperidine-2,6-dione derivatives to understand the specific contribution of the 6-cyclopropyl group. researchgate.netnih.gov

Integration with Advanced Computational Chemistry for Predictive Modeling

In parallel with synthetic and biological efforts, advanced computational chemistry would play a pivotal role in accelerating the exploration of this compound. Molecular modeling techniques can provide valuable insights into the compound's properties and potential interactions with biological targets. nih.govresearchgate.netnih.govrsc.org

Key computational approaches would include:

Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule, which is critical for understanding its interaction with binding sites.

Pharmacophore Modeling: If initial biological activity is identified, pharmacophore models can be developed to guide the design of new, more potent analogs.

Molecular Docking and Dynamics: In the absence of a known target, virtual screening against a panel of protein structures could help to identify potential biological targets. If a target is identified, docking and molecular dynamics simulations can elucidate the binding mode and key interactions. researchgate.netnih.gov

QSAR Studies: Quantitative structure-activity relationship (QSAR) models can be built as more SAR data becomes available to predict the activity of new, unsynthesized derivatives. nih.gov

Discovery of Novel Biological Targets and Mechanistic Paradigms

A significant academic contribution of studying this compound would be the potential discovery of novel biological targets and mechanisms of action. The piperidine scaffold is found in a wide array of pharmaceuticals with diverse activities. nih.govnih.govresearchgate.net The unique electronic and conformational properties imparted by the cyclopropyl group could lead this specific derivative to interact with targets not previously associated with the parent scaffold.

Future research in this area would focus on:

Phenotypic Screening: Utilizing cell-based assays to identify any interesting phenotypic effects of the compound, which can then be used to deconvolve the underlying molecular target.

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or genetic approaches to identify the specific protein(s) with which the compound interacts.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays would be necessary to elucidate the precise mechanism by which this compound exerts its biological effect.

Development of the this compound Scaffold as a Tool in Chemical Biology Research

Beyond its potential as a therapeutic agent, the this compound scaffold, once functionalized, could become a valuable tool for chemical biology research. Chemical probes based on this scaffold could be developed to study the function of its biological targets in living systems.

This would involve:

Probe Design and Synthesis: The development of derivatives bearing reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling of target proteins.

Target Engagement and Validation: Using these probes to confirm target engagement in cells and to visualize the subcellular localization of the target protein.

Functional Studies: Employing the probes to investigate the biological consequences of modulating the activity of the target protein in various cellular and potentially in vivo models.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-cyclopropylpiperidine-2,4-dione with high purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., dichloromethane for inert conditions), adjusting reaction temperatures, and employing purification techniques like column chromatography or recrystallization. Purity validation requires analytical methods such as HPLC (≥99% purity) and NMR spectroscopy to confirm structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Critical protocols include:

  • PPE : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure (H335 hazard) .
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .
  • Emergency Measures : Immediate rinsing for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

Technique Application Key Parameters
NMR Structural confirmationChemical shifts (δ 1.5–3.0 ppm for cyclopropyl protons)
Mass Spectrometry Molecular weight validationm/z = 167.1 (M+H⁺)
IR Spectroscopy Functional group analysisC=O stretches (~1700 cm⁻¹)

Q. How can solubility challenges of this compound in common solvents be addressed?

  • Methodological Answer : Screen solvents like DMSO or THF for polar aprotic compatibility. Use co-solvents (e.g., ethanol/water mixtures) or temperature-controlled dissolution (40–60°C) to enhance solubility .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, while molecular dynamics simulations model reaction pathways. Software like Gaussian or Schrödinger Suite predicts transition states and activation energies .

Q. How to resolve contradictions in spectroscopic data of this compound derivatives?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state data). Consult reference databases like NIST Chemistry WebBook for benchmark spectral comparisons .

Q. What factorial design approaches optimize reaction conditions for this compound derivatives?

  • Methodological Answer : Use a 2³ factorial design to test variables:

  • Factors : Temperature (25–60°C), catalyst loading (0.5–2.0 mol%), solvent polarity (logP range).
  • Response Variables : Yield, purity, reaction time.
    Statistical tools (e.g., ANOVA) identify significant factors and interactions .

Q. What in silico strategies model the pharmacokinetic properties of this compound?

  • Methodological Answer : ADMET prediction tools (e.g., SwissADME) assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins .

Best Practices for Reporting Research Findings

  • Data Integrity : Rigorous encryption and access controls for raw data storage .
  • Documentation : Detail experimental parameters (e.g., CAS 41661-47-6 for analogs) and safety protocols (H315/H319 codes) in appendices .
  • Referencing : Use APA standards for citations, ensuring traceability to primary sources (e.g., NIST databases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.